molecular formula C12H18ClN3O B1476988 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine CAS No. 2098124-30-0

4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine

Cat. No.: B1476988
CAS No.: 2098124-30-0
M. Wt: 255.74 g/mol
InChI Key: RGROYDOACASSQV-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at position 4 and a piperidine ring substituted with a 2-methoxyethyl group at position 5.

Properties

IUPAC Name

4-chloro-6-[4-(2-methoxyethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-17-7-4-10-2-5-16(6-3-10)12-8-11(13)14-9-15-12/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGROYDOACASSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting piperidine with 2-methoxyethyl chloride under basic conditions.

    Substitution Reaction: The piperidinyl intermediate is then reacted with 4,6-dichloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The piperidinyl group can undergo oxidation to form N-oxides or reduction to form secondary amines.

    Coupling Reactions: The pyrimidine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in solvents like ethanol or methanol.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation and Reduction: N-oxides or secondary amines.

    Coupling Reactions: Biaryl or vinyl-pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used in the study of enzyme inhibitors or receptor ligands due to its structural similarity to biologically active molecules.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the pyrimidine ring.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features/Applications Evidence ID
Target: 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine Cl (C4), 4-(2-methoxyethyl)piperidin-1-yl (C6) C₁₂H₁₇ClN₄O 284.74 (calculated) Potential solubility from methoxyethyl group; chlorine enhances reactivity. N/A (hypothetical)
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine Cl (C4), 4-(2-fluorophenyl)piperazin-1-yl (C6) C₁₄H₁₄ClFN₄ 292.74 Fluorophenyl enhances lipophilicity; potential CNS activity.
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine Cl (C4), 4-(trifluoromethyl)piperidin-1-yl (C6) C₁₀H₁₁ClF₃N₃ 281.66 Trifluoromethyl increases metabolic stability; used in drug discovery.
4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine Cl (C4), 3,3-difluoropiperidin-1-yl (C6), CH₃ (C2) C₁₀H₁₁ClF₂N₃ 254.66 Difluoropiperidine improves conformational rigidity; methyl group may affect steric interactions.
4-Chloro-6-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]-5-phenyl-pyrimidine Cl (C4), 4-(imidazolyl)piperidin-1-yl (C6), Ph (C5) C₁₉H₂₀ClN₅ 353.85 Imidazole enables hydrogen bonding; phenyl enhances aromatic stacking.
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Cl (C4), 4-methylpiperazin-1-yl (C6), CH₃ (C2) C₁₀H₁₅ClN₄ 226.71 Methylpiperazine increases basicity; potential antimicrobial applications.

Key Structural and Functional Differences

Fluorinated analogs (e.g., ) exhibit higher lipophilicity (logP), enhancing membrane permeability but possibly reducing solubility.

Electronic and Steric Modifications

  • The chlorine atom at C4 is a common feature, providing electron-withdrawing effects that stabilize the pyrimidine ring and influence binding to biological targets.
  • Heterocyclic substituents (e.g., imidazole in ) enable hydrogen bonding, while methylpiperazine () introduces basicity, affecting protonation states under physiological conditions.

Biological Activity and Applications Antimicrobial Potential: Methylpiperazine-containing analogs () are explored for tuberculosis treatment, targeting F-ATP synthase . CNS Applications: Fluorophenyl-substituted pyrimidines () may cross the blood-brain barrier due to fluorine's small size and lipophilicity. Metabolic Stability: Trifluoromethyl groups () resist oxidative metabolism, extending half-life compared to methoxyethyl, which may undergo ether cleavage.

Biological Activity

4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C13H18ClN3
  • Molecular Weight : 253.76 g/mol
  • CAS Number : Not explicitly listed but related compounds exist in databases.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-6-chloropyrimidine with 4-(2-methoxyethyl)piperidine under basic conditions. This method allows for the selective substitution at the 6-position of the pyrimidine ring.

Anticancer Activity

Research has indicated that pyrimidine derivatives, including those with piperidine substituents, exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, often through mechanisms involving apoptosis and cell cycle arrest.

Table 1: IC50 Values of Related Compounds

Compound NameIC50 (µM)Cancer Type
This compoundTBDBreast Cancer
4-Chloro-2-methylpyrimidine45.69Liver Cancer
2-Amino-4-chloro-6-methoxypyrimidine30.12Lung Cancer

Antifibrotic Activity

Studies have highlighted the antifibrotic potential of pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit collagen synthesis in hepatic stellate cells, which are pivotal in liver fibrosis. The inhibition of collagen prolyl-4-hydroxylase activity has been a key mechanism observed in these studies.

Case Study: Inhibition of Collagen Synthesis
A study evaluated the effects of a related compound on collagen production in HSC-T6 cells. The results indicated a significant reduction in collagen accumulation, suggesting potential therapeutic applications for fibrosis-related conditions.

Neuroprotective Effects

Preliminary studies suggest that compounds like this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress markers.

The biological activity of this compound is likely attributed to its ability to interact with various biological targets, including:

  • Kinases : Inhibition of specific kinases involved in cancer cell proliferation.
  • Receptors : Interaction with neurotransmitter receptors that may mediate neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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